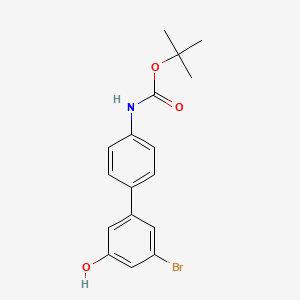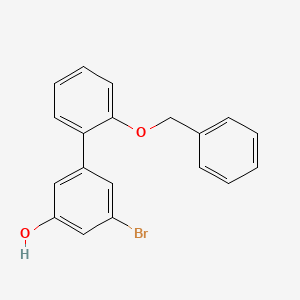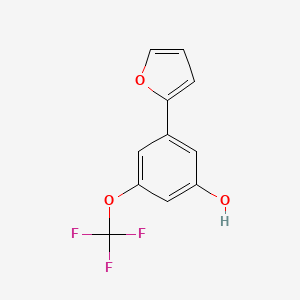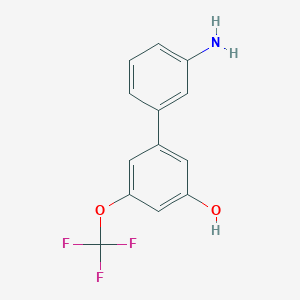
5-(2-Methylphenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methylphenyl)-3-trifluoromethylphenol (95%) is an organic compound belonging to the class of phenols, which are derivatives of phenol. It is a white, crystalline solid with a molecular weight of 216.25 g/mol and a melting point of 57-59 °C. It is soluble in methanol and ethanol and slightly soluble in water. 5-(2-Methylphenyl)-3-trifluoromethylphenol is used in a variety of applications, including as an intermediate in the synthesis of pharmaceuticals and other organic compounds, as a catalyst in organic synthesis, and as a reagent in organic reactions.
Scientific Research Applications
5-(2-Methylphenyl)-3-trifluoromethylphenol has a variety of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as an intermediate in the synthesis of pharmaceuticals and other organic compounds. It has also been used as a substrate in the study of enzyme kinetics and as a model compound in the study of the mechanism of action of certain drugs.
Mechanism of Action
The mechanism of action of 5-(2-Methylphenyl)-3-trifluoromethylphenol is not well-understood. However, it is believed that its trifluoromethyl group is involved in the catalytic activity of the compound and may play a role in its ability to activate certain types of substrates. In addition, the presence of the phenolic hydroxyl group may also play a role in its catalytic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Methylphenyl)-3-trifluoromethylphenol are not well-understood. However, it has been shown to have some inhibitory effects on certain enzymes, such as acetylcholinesterase and cyclooxygenase-2. In addition, it has been shown to have some antioxidant activity and may have potential applications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(2-Methylphenyl)-3-trifluoromethylphenol in laboratory experiments include its low cost, ease of synthesis, and wide availability. In addition, it has a relatively low toxicity and is not a skin irritant. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to use in certain types of reactions.
Future Directions
Future research on 5-(2-Methylphenyl)-3-trifluoromethylphenol could focus on its potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease. In addition, further research could be conducted to better understand its mechanism of action and to develop new synthetic methods for its production. Finally, additional studies could be conducted to explore its potential as a catalyst in organic reactions and its ability to activate certain types of substrates.
Synthesis Methods
5-(2-Methylphenyl)-3-trifluoromethylphenol can be synthesized through various methods. One method involves the reaction of 2-methylphenol and trifluoroacetic anhydride in the presence of a base such as potassium carbonate. The reaction produces a trifluoroacetate ester, which is then hydrolyzed to the desired product. Another method involves the reaction of 2-methylphenol with trifluoromethanesulfonic anhydride in the presence of a base such as potassium carbonate. This reaction also produces a trifluoroacetate ester, which is then hydrolyzed to the desired product.
properties
IUPAC Name |
3-(2-methylphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O/c1-9-4-2-3-5-13(9)10-6-11(14(15,16)17)8-12(18)7-10/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSGKIJCGOWFPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686497 |
Source


|
| Record name | 2'-Methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methylphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261952-14-0 |
Source


|
| Record name | 2'-Methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383712.png)
![3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6383714.png)




![3-Bromo-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383753.png)




